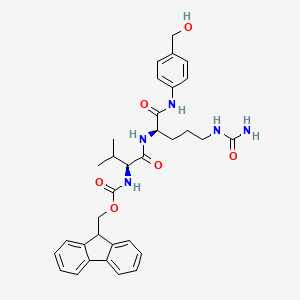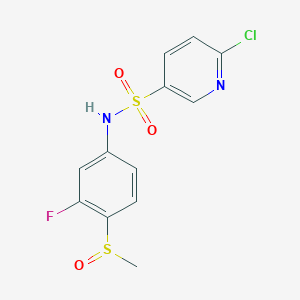
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide, also known as CFTRinh-172, is a compound that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases.
Mécanisme D'action
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide works by inhibiting the function of the CFTR protein, which regulates the movement of salt and water in and out of cells. It binds to a specific site on the CFTR protein, preventing it from opening and allowing ions to pass through. This results in increased hydration of the airway surface liquid, which can improve respiratory function in CF patients.
Biochemical and Physiological Effects:
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the hydration of the airway surface liquid, which can improve respiratory function in CF patients. It has also been shown to reduce inflammation and mucus production in the airways.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and can be obtained from commercial sources.
One limitation of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is that it can be toxic at high concentrations. It is important to carefully control the concentration of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide in lab experiments to avoid toxicity. It is also important to note that 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is a specific inhibitor of the CFTR protein and may not be effective in treating diseases that do not involve CFTR dysfunction.
Orientations Futures
There are a number of future directions for research on 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide. One area of focus is improving the efficacy and safety of the compound for use in clinical trials. Researchers are also exploring the potential applications of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide in treating other diseases, such as COPD and asthma.
Another area of focus is studying the mechanism of action of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide in more detail. Researchers are exploring the specific binding site of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide on the CFTR protein and how it interacts with other proteins and molecules in the cell.
Finally, researchers are exploring the potential for developing new compounds that are more effective and less toxic than 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide. These compounds may have improved efficacy and safety profiles and may be more effective in treating a wider range of diseases.
Méthodes De Synthèse
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is a synthetic compound that was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-chloronicotinoyl chloride with 3-fluoro-4-methanesulfinylaniline to form 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)nicotinamide, which is then reacted with sodium sulfonate to produce 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide.
Applications De Recherche Scientifique
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells.
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been shown to inhibit the function of the CFTR protein, which can lead to improved respiratory function in CF patients. It has also been studied for its potential applications in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Propriétés
IUPAC Name |
6-chloro-N-(3-fluoro-4-methylsulfinylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3S2/c1-20(17)11-4-2-8(6-10(11)14)16-21(18,19)9-3-5-12(13)15-7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIWTWMARCXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

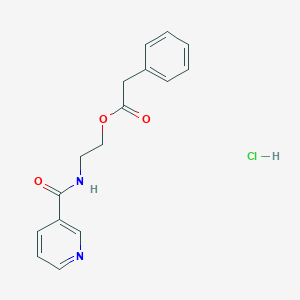
![5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2445249.png)
![Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2445251.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2445253.png)

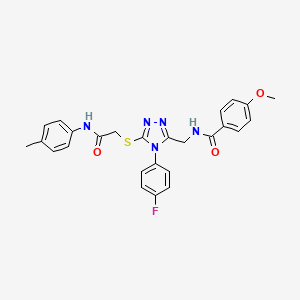
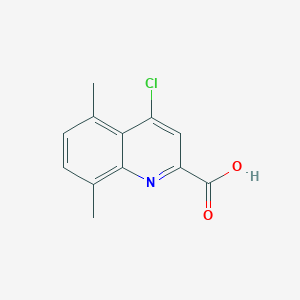
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2445260.png)
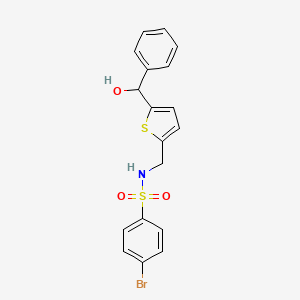
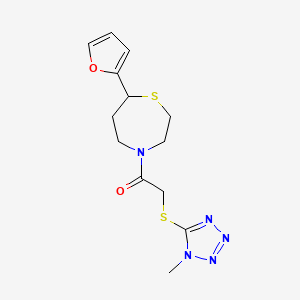
![2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2445265.png)
